Tert-butyl (1h-indazol-5-yl)methylcarbamate
Overview
Description
Tert-butyl (1h-indazol-5-yl)methylcarbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an indazole ring. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1h-indazol-5-yl)methylcarbamate typically involves the reaction of tert-butyl chloroformate with 1H-indazole-5-methanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the indazole derivative attacks the carbonyl carbon of the tert-butyl chloroformate, leading to the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH. Purification steps might include recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety. Reagents like sodium hydride (NaH) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), triethylamine (TEA)
Major Products Formed:
Oxidation: Oxidized derivatives of the indazole ring
Reduction: Amines derived from the reduction of the carbamate group
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
Chemistry: Tert-butyl (1h-indazol-5-yl)methylcarbamate is used as an intermediate in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indazole moiety is of particular interest due to its presence in various bioactive compounds.
Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (1h-indazol-5-yl)methylcarbamate involves its interaction with specific molecular targets. The indazole ring can bind to enzymes or receptors, modulating their activity. The carbamate group may also play a role in the compound’s bioactivity by forming hydrogen bonds or covalent interactions with target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
- Tert-butyl (1h-indazol-6-yl)methylcarbamate
- Tert-butyl (1h-indazol-4-yl)methylcarbamate
- Tert-butyl (1h-indazol-3-yl)methylcarbamate
Comparison: Tert-butyl (1h-indazol-5-yl)methylcarbamate is unique due to the position of the carbamate group on the indazole ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For example, the 5-position on the indazole ring may offer different steric and electronic environments compared to the 3-, 4-, or 6-positions, leading to variations in how the compound interacts with biological targets or participates in chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(1H-indazol-5-ylmethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-7-9-4-5-11-10(6-9)8-15-16-11/h4-6,8H,7H2,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMPDHYBTKOOFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219317 | |
Record name | 1,1-Dimethylethyl N-(1H-indazol-5-ylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-38-3 | |
Record name | 1,1-Dimethylethyl N-(1H-indazol-5-ylmethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943845-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(1H-indazol-5-ylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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